((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid
CAS No.:
Cat. No.: VC13529042
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O3 |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 2-[(3R)-3-acetamidopyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)9-7-2-3-10(4-7)5-8(12)13/h7H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m1/s1 |
| Standard InChI Key | PAFLTNNOZYAEJL-SSDOTTSWSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1CCN(C1)CC(=O)O |
| SMILES | CC(=O)NC1CCN(C1)CC(=O)O |
| Canonical SMILES | CC(=O)NC1CCN(C1)CC(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid (CAS: 1354016-16-2) is systematically named as N-[(3R)-1-acetyl-3-pyrrolidinyl]glycine . Its molecular formula is C₈H₁₄N₂O₃, with a molar mass of 186.21 g/mol . The structure comprises a five-membered pyrrolidine ring with two key substituents:
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An acetylated amine group (-NHCOCH₃) at the 3-position (R-configuration).
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A carboxymethyl group (-CH₂COOH) at the 1-position.
The stereochemistry at the 3-position is critical for its interactions in biological systems, as the R-configuration influences molecular recognition and binding affinity .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₃ |
| Molar Mass (g/mol) | 186.21 |
| CAS Registry Number | 1354016-16-2 |
| Key Functional Groups | Acetylamine, Carboxylic Acid |
| Stereochemistry | R-configuration at C3 |
Synthetic Approaches and Methodologies
Reaction Scheme:
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(R)-3-Aminopyrrolidine + Bromoacetic Acid → (R)-3-Amino-1-carboxymethylpyrrolidine
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Acetylation → ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic Acid
Yields for such reactions typically range from 44% to 63% based on analogous syntheses .
Challenges in Stereochemical Control
Maintaining the R-configuration during synthesis requires chiral auxiliaries or asymmetric catalysis. For instance, enantioselective alkylation using Evans oxazolidinones or Jacobsen catalysts could preserve stereochemical integrity .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
Hypothetical spectral data based on functional groups:
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IR Spectroscopy:
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~3300 cm⁻¹ (N-H stretch, amide).
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~1700 cm⁻¹ (C=O stretch, carboxylic acid and acetyl).
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¹H NMR (D₂O):
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δ 1.8–2.1 ppm (CH₃ of acetyl group).
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δ 3.2–3.8 ppm (pyrrolidine ring protons).
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δ 4.1–4.3 ppm (CH₂COOH group).
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